2-(4-Methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-(4-Methoxyphenyl)-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method involves the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated compounds to produce the desired pyrazolopyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. For example, the use of ultrasound irradiation and aqueous media can facilitate the synthesis process, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can be used to introduce new substituents onto the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as acids or bases .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-methoxyphenyl)-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
- Pyrazolo[3,4-d]pyrimidinone derivatives
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
Uniqueness
What sets 2-(4-methoxyphenyl)-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyphenyl and propyl groups can enhance its interactions with molecular targets, potentially leading to unique pharmacological properties .
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H17N3O2/c1-3-4-12-9-16(20)19-15(17-12)10-14(18-19)11-5-7-13(21-2)8-6-11/h5-10,18H,3-4H2,1-2H3 |
InChI Key |
HRUHHHQUHPZPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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